6-Oxohexanoic acid, also known as adipic semialdehyde, is a six-carbon aliphatic chain bearing both a terminal carboxylic acid and an aldehyde group. This orthogonal bifunctionality makes it a highly valuable procurement target for advanced polymer synthesis, biocatalytic cascade engineering, and bioconjugation workflows. Unlike symmetrical diacids or diols, its distinct reactive termini allow for stepwise, chemoselective modifications without the need for extensive protecting group chemistry. It is a critical intermediate in the bio-based production of nylon precursors like 6-aminocaproic acid, serves as an efficient monomer for room-temperature multicomponent polymerizations, and functions as a stable, non-cleavable linker precursor in antibody-drug conjugates (ADCs)[1].
Procuring generic C6 substitutes such as adipic acid, 1,6-hexanediol, or caprolactone fails to replicate the distinct reactivity profile of 6-oxohexanoic acid. Adipic acid requires high-temperature polycondensation for polymer synthesis and energy-intensive, ATP/NADPH-dependent enzymatic reduction to participate in amination cascades [1]. Caprolactone, while useful for standard polycaprolactone (PCL) synthesis, lacks the pendent reactivity necessary for room-temperature multicomponent functionalization. Substituting 6-oxohexanoic acid with 6-hydroxyhexanoic acid similarly disrupts oxidation-state-dependent pathways, as the hydroxyl group cannot undergo direct reductive amination or Passerini reactions. For applications requiring orthogonal reactivity at opposite ends of a C6 chain, exact procurement of 6-oxohexanoic acid is strictly necessary to avoid rate-limiting pre-oxidation or reduction steps.
6-Oxohexanoic acid enables the synthesis of highly functionalized polycaprolactone (PCL) analogues via Passerini multicomponent polymerization (P-MCP) at room temperature. When reacted with various isocyanides in dichloromethane (2 M concentration, 48 h), it yields amorphous polymers with tunable glass transition temperatures (Tg). In contrast, utilizing adipic acid for aliphatic polyester or polyamide synthesis typically requires polycondensation temperatures exceeding 200 °C and vacuum conditions to drive off water. Furthermore, standard ring-opening polymerization of caprolactone does not allow for the single-step incorporation of diverse pendent groups (e.g., alkene, alkyne, or PEG groups) that 6-oxohexanoic acid readily accepts during the P-MCP process [1].
| Evidence Dimension | Polymerization conditions and functionalization capability |
| Target Compound Data | Room temperature (25 °C), single-step pendent group incorporation via P-MCP |
| Comparator Or Baseline | Adipic acid (requires >200 °C polycondensation) / Caprolactone (limited single-step functionalization) |
| Quantified Difference | >175 °C reduction in polymerization temperature with orthogonal functionalization |
| Conditions | 2 M monomer concentration in CH2Cl2, 48 hours, room temperature |
Enables the energy-efficient synthesis of advanced, functionalized biodegradable polymers that are inaccessible via standard caprolactone or adipic acid routes.
In the bio-based production of nylon precursors, 6-oxohexanoic acid (adipic semialdehyde) serves as the direct substrate for ω-transaminases, achieving rapid conversion to 6-aminocaproic acid (6-ACA). Biocatalytic cascades starting from adipic acid require an initial, rate-limiting reduction step catalyzed by carboxylic acid reductases (CARs), which necessitates ATP and NADPH regeneration and often limits overall cascade efficiency. By directly procuring 6-oxohexanoic acid, researchers bypass the CAR bottleneck, enabling direct amination with transaminases (kcat = 0.1–1.2 s–1 for adipaldehyde/semialdehyde analogs) to achieve up to 95% conversion to 6-ACA in optimized systems [1].
| Evidence Dimension | Biocatalytic cascade efficiency and cofactor dependency |
| Target Compound Data | Direct transamination to 6-ACA (up to 95% conversion, no ATP/NADPH required for this step) |
| Comparator Or Baseline | Adipic acid (requires CAR-mediated reduction, consuming ATP and NADPH) |
| Quantified Difference | Elimination of 1 enzymatic step and 2 high-energy cofactors |
| Conditions | Purified ω-transaminases, amine donor (e.g., L-Ala or L-Glu), pH 7.0-7.4 |
Procuring the semialdehyde directly isolates the transamination variable in metabolic engineering, drastically simplifying assay conditions and reducing cofactor costs.
In the synthesis of non-cleavable antibody-drug conjugates (ADCs), 6-oxohexanoic acid serves as a critical aliphatic spacer, specifically utilized to generate modified MMAF-C5-COOH drug-linker conjugates. While traditional maleimidocaproyl (MC) linkers are highly effective, they rely on maleimide-thiol chemistry which can be susceptible to retro-Michael deconjugation in systemic circulation. Procuring 6-oxohexanoic acid provides an orthogonal bifunctional C6 spacer: the carboxylic acid allows standard amide coupling to payloads like monomethyl auristatin F (MMAF), while the terminal aldehyde enables highly stable, permanent covalent attachment to antibody lysine residues via reductive amination. This yields a non-cleavable ADC that must be internalized and degraded within the lysosome to release the active payload, minimizing off-target systemic toxicity[1].
| Evidence Dimension | Linker stability and conjugation chemistry in ADC design |
| Target Compound Data | 6-Oxohexanoic acid (enables permanent secondary amine linkage via reductive amination) |
| Comparator Or Baseline | Maleimidocaproyl (MC) linkers (rely on thiol-maleimide adducts) |
| Quantified Difference | Elimination of thiol-exchange liabilities while maintaining the 5-carbon spacer length |
| Conditions | Lysosomal degradation required for payload release (non-cleavable mechanism) |
Procuring this specific bifunctional spacer allows ADC developers to bypass maleimide instability while maintaining the validated C5 spacer length used in successful MMAF conjugates.
Utilizing 6-oxohexanoic acid in Passerini multicomponent polymerizations allows for the production of polycaprolactone (PCL) analogues with tunable thermal properties and pendent functional groups, bypassing the extreme polycondensation temperatures required when using adipic acid [1].
Serving as the direct substrate for transaminase-mediated amination to produce 6-aminocaproic acid, 6-oxohexanoic acid bypasses the rate-limiting and cofactor-heavy carboxylic acid reductase (CAR) step required when starting from adipic acid [2].
Acting as the bifunctional C5-COOH spacer in the synthesis of modified MMAF linkers, 6-oxohexanoic acid enables stable reductive amination to antibody lysines to prevent premature systemic payload release associated with traditional maleimide linkers [3].
Irritant